molecular formula C8H9N3O2 B15198974 6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol

6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol

Cat. No.: B15198974
M. Wt: 179.18 g/mol
InChI Key: FOPIDGZXZOFFST-UHFFFAOYSA-N
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Description

6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position, a methoxy group at the 4th position, and a hydroxyl group at the 2nd position on the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 4-methoxy-1,2-phenylenediamine with formic acid under reflux conditions to yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

6-amino-4-methoxy-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H9N3O2/c1-13-6-3-4(9)2-5-7(6)11-8(12)10-5/h2-3H,9H2,1H3,(H2,10,11,12)

InChI Key

FOPIDGZXZOFFST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1NC(=O)N2)N

Origin of Product

United States

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